molecular formula C20H19FN2O2 B2709282 3-(3-fluoro-4-methylphenyl)-N-((5-(furan-3-yl)pyridin-3-yl)methyl)propanamide CAS No. 2191266-62-1

3-(3-fluoro-4-methylphenyl)-N-((5-(furan-3-yl)pyridin-3-yl)methyl)propanamide

Cat. No.: B2709282
CAS No.: 2191266-62-1
M. Wt: 338.382
InChI Key: YXAFNDCJJUJEQE-UHFFFAOYSA-N
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Description

“3-(3-fluoro-4-methylphenyl)-N-((5-(furan-3-yl)pyridin-3-yl)methyl)propanamide” is a synthetic organic compound that belongs to the class of amides. This compound features a complex structure with multiple functional groups, including a fluorinated aromatic ring, a furan ring, and a pyridine ring. Such compounds are often of interest in medicinal chemistry and materials science due to their potential biological activities and unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “3-(3-fluoro-4-methylphenyl)-N-((5-(furan-3-yl)pyridin-3-yl)methyl)propanamide” typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Fluorinated Aromatic Intermediate: Starting with a fluorinated benzene derivative, such as 3-fluoro-4-methylbenzene, undergoes nitration, reduction, and subsequent functional group transformations to introduce the desired substituents.

    Synthesis of the Furan and Pyridine Intermediates: The furan and pyridine rings are synthesized separately through established methods, such as cyclization reactions.

    Coupling Reactions: The intermediates are then coupled using cross-coupling reactions like Suzuki or Heck coupling to form the final product.

Industrial Production Methods

Industrial production of such compounds often involves optimization of the synthetic route to maximize yield and minimize costs. This includes the use of scalable reaction conditions, efficient catalysts, and purification techniques like crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

“3-(3-fluoro-4-methylphenyl)-N-((5-(furan-3-yl)pyridin-3-yl)methyl)propanamide” can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The amide group can be reduced to an amine.

    Substitution: The fluorine atom on the aromatic ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or hydrogenation with a palladium catalyst.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

    Oxidation: Formation of furanones.

    Reduction: Formation of amines.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules.

    Biology: Potential use as a probe or ligand in biochemical studies.

    Medicine: Possible therapeutic applications due to its unique structure.

    Industry: Use in the development of new materials or as an intermediate in chemical synthesis.

Mechanism of Action

The mechanism of action of “3-(3-fluoro-4-methylphenyl)-N-((5-(furan-3-yl)pyridin-3-yl)methyl)propanamide” would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or other proteins, modulating their activity through binding interactions. The molecular targets and pathways involved would be identified through experimental studies.

Comparison with Similar Compounds

Similar Compounds

  • 3-(3-fluoro-4-methylphenyl)-N-((5-(furan-3-yl)pyridin-3-yl)methyl)acetamide
  • 3-(3-fluoro-4-methylphenyl)-N-((5-(furan-3-yl)pyridin-3-yl)methyl)butanamide

Uniqueness

The uniqueness of “3-(3-fluoro-4-methylphenyl)-N-((5-(furan-3-yl)pyridin-3-yl)methyl)propanamide” lies in its specific combination of functional groups and the spatial arrangement of these groups, which can result in distinct chemical and biological properties compared to similar compounds.

Properties

IUPAC Name

3-(3-fluoro-4-methylphenyl)-N-[[5-(furan-3-yl)pyridin-3-yl]methyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19FN2O2/c1-14-2-3-15(9-19(14)21)4-5-20(24)23-11-16-8-18(12-22-10-16)17-6-7-25-13-17/h2-3,6-10,12-13H,4-5,11H2,1H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXAFNDCJJUJEQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)CCC(=O)NCC2=CC(=CN=C2)C3=COC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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